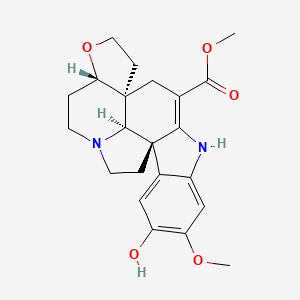

Jerantinine F

Description

Properties

Molecular Formula |

C22H26N2O5 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl (1R,12R,16S,22R)-4-hydroxy-5-methoxy-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-27-16-10-14-13(9-15(16)25)22-4-7-24-6-3-17-21(20(22)24,5-8-29-17)11-12(18(22)23-14)19(26)28-2/h9-10,17,20,23,25H,3-8,11H2,1-2H3/t17-,20-,21+,22-/m0/s1 |

InChI Key |

LZVMXRSCSWSPDH-MVWVFHAYSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)NC3=C(C[C@]45CCO[C@H]4CCN6[C@@H]5[C@@]23CC6)C(=O)OC)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC3=C(CC45CCOC4CCN6C5C23CC6)C(=O)OC)O |

Origin of Product |

United States |

Isolation and Purification Methodologies of Jerantinine F

Extraction and Fractionation Techniques for Alkaloid Enrichment

The initial steps in the isolation of Jerantinine F focus on the extraction of crude alkaloids from the plant material and their subsequent enrichment through fractionation. This process is crucial for concentrating the target compounds and removing a significant portion of interfering substances.

Bioassay-Guided Fractionation Strategies

While specific bioassay-guided fractionation details for this compound are not extensively documented in publicly available literature, this strategy is a common and effective approach in natural product discovery. The general principle involves a stepwise separation of the crude extract, with each resulting fraction being tested for a specific biological activity, such as cytotoxicity against cancer cell lines. The most active fractions are then selected for further purification. This iterative process ensures that the chemical isolation efforts are focused on the most promising bioactive constituents.

Solvent Partitioning Systems

A fundamental technique for the enrichment of alkaloids is the use of solvent partitioning systems, which exploit the basic nature of these compounds. A typical acid-base liquid-liquid extraction procedure is employed to separate the alkaloids from neutral and acidic components of the crude extract.

The process generally begins with the extraction of the dried and powdered plant leaves with a polar organic solvent, such as methanol. The resulting methanolic extract is then concentrated and subjected to an acid-base partitioning. This involves dissolving the extract in an acidic aqueous solution (e.g., 10% acetic acid or dilute hydrochloric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. This aqueous solution is then washed with a nonpolar organic solvent, such as n-hexane or chloroform, to remove pigments, fats, and other neutral impurities. phytojournal.com

Following the removal of neutral and acidic components, the acidic aqueous layer containing the protonated alkaloids is basified by the addition of a base, such as ammonium hydroxide (B78521), to a pH of 9-10. This deprotonates the alkaloids, converting them back to their free base form, which are now soluble in nonpolar organic solvents. Subsequent extraction of this basic aqueous solution with a solvent like chloroform yields a crude alkaloid fraction significantly enriched in compounds such as this compound. phytojournal.com

Table 1: General Acid-Base Extraction Protocol for Tabernaemontana Alkaloids

| Step | Procedure | Purpose |

| 1. Initial Extraction | Maceration or Soxhlet extraction of powdered leaves with methanol. | To extract a broad range of phytochemicals, including alkaloids. |

| 2. Acidification | The concentrated methanolic extract is dissolved in a dilute acid solution (e.g., 10% acetic acid). | To protonate the alkaloids and make them water-soluble. |

| 3. Defatting | The acidic aqueous solution is washed with a nonpolar solvent (e.g., n-hexane). | To remove non-alkaloidal, nonpolar compounds. |

| 4. Basification | The pH of the aqueous solution is raised to 9-10 with a base (e.g., ammonium hydroxide). | To deprotonate the alkaloids, making them soluble in organic solvents. |

| 5. Final Extraction | The basic aqueous solution is extracted with an organic solvent (e.g., chloroform). | To isolate the crude alkaloid fraction. |

Chromatographic Separation Protocols for this compound Isolation

Following the initial enrichment of the alkaloid fraction, a series of chromatographic techniques are employed to separate the complex mixture of alkaloids and isolate this compound in its pure form.

Column Chromatography Techniques

Column chromatography is a primary tool for the fractionation of the crude alkaloid extract. Silica gel is a commonly used stationary phase for the separation of Tabernaemontana alkaloids. The crude alkaloid fraction is typically loaded onto a silica gel column and eluted with a gradient of increasing polarity.

A common solvent system for the elution of indole (B1671886) alkaloids from a silica gel column involves a mixture of a nonpolar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297) or chloroform. The elution starts with a low polarity mobile phase, and the polarity is gradually increased by increasing the proportion of the more polar solvent. This allows for the separation of alkaloids based on their relative polarities. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are then pooled for further purification.

Table 2: Illustrative Column Chromatography System for Alkaloid Fractionation

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 70-230 mesh) |

| Mobile Phase | Gradient of Petroleum Ether and Ethyl Acetate |

| Elution Profile | Starting with 100% Petroleum Ether, gradually increasing the percentage of Ethyl Acetate. |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) with a suitable developing solvent and visualization under UV light or with a staining reagent. |

High-Performance Liquid Chromatography (HPLC) Conditions

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of this compound, offering high resolution and sensitivity. Preparative HPLC is often used to isolate the pure compound from the enriched fractions obtained from column chromatography.

For the separation of alkaloids like this compound, reversed-phase HPLC is frequently employed. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to achieve optimal separation of the complex alkaloid mixture. The eluting compounds are detected using a UV detector, and the fraction corresponding to the this compound peak is collected.

Table 3: Representative HPLC Conditions for Indole Alkaloid Purification

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Detection | UV detector (wavelengths typically between 220-280 nm) |

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) |

Purity Assessment and Structural Integrity Validation Methodologies

Once this compound has been isolated, it is crucial to assess its purity and confirm its structural integrity. A combination of analytical techniques is used for this purpose.

High-performance liquid chromatography (HPLC) is used to determine the purity of the isolated compound. A sharp, symmetrical, and single peak in the chromatogram under different mobile phase conditions is indicative of high purity.

The structural integrity of this compound is validated using a suite of spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), is employed to elucidate the complex chemical structure and stereochemistry of the molecule. The comparison of the obtained spectroscopic data with published values for this compound serves as the final confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are critical for piecing together its intricate molecular architecture. These analyses, typically performed in deuterated chloroform (CDCl₃), provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

The ¹H-NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their spatial proximity through Nuclear Overhauser Effect (NOE) experiments. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), are unique to the structure of this compound.

Similarly, the ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule, distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This data is fundamental for confirming the carbon skeleton of the alkaloid.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Type |

|---|

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the publicly accessible scientific literature searched for this article.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

To confirm the elemental composition of this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is employed. This technique measures the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the HRESIMS data provides the exact mass, which is then compared to the theoretical mass calculated for the proposed chemical formula. A close match between the measured and calculated mass provides strong evidence for the assigned elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

|---|

Note: The specific HRESIMS data for this compound was not available in the publicly accessible scientific literature searched for this article.

HPLC with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification and purity assessment of isolated natural products like this compound. When coupled with both Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), it offers a comprehensive purity profile.

The separation of alkaloids from Tabernaemontana species is often achieved using reversed-phase HPLC, typically with a C18 column. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often containing a buffer like ammonium acetate or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

Diode Array Detection (DAD) provides information on the ultraviolet-visible (UV-Vis) absorbance of the compound as it elutes from the column. For indole alkaloids, which contain a chromophore, DAD is useful for both detection and preliminary identification based on the characteristic UV spectrum. It is also a powerful tool for assessing peak purity by comparing spectra across a single chromatographic peak.

Evaporative Light Scattering Detection (ELSD) serves as a universal detector for non-volatile analytes. It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid particles of the analyte. This makes ELSD particularly valuable for detecting compounds that lack a strong UV chromophore. In the context of this compound analysis, ELSD can confirm the presence of a single major component and detect any non-UV-active impurities that might be co-eluting.

While a specific, validated HPLC-DAD/ELSD method for the routine analysis of this compound is not detailed in the available literature, a general approach for alkaloids of this class would involve the parameters outlined below.

Table 4: General HPLC Parameters for the Analysis of Tabernaemontana Alkaloids

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with A: Water (with 0.1% formic acid or ammonium acetate buffer) and B: Acetonitrile or Methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection 1 (DAD) | 210 - 400 nm |

| Detection 2 (ELSD) | Nebulizer Temperature: 30-50 °C; Evaporator Temperature: 50-80 °C; Gas Flow Rate: 1.5-2.5 L/min |

The combination of these analytical methodologies is essential for the successful isolation, complete structural elucidation, and purity verification of complex natural products such as this compound.

Molecular Mechanisms of Action of Jerantinine F

Microtubule Dynamics Perturbation

The perturbation of microtubule dynamics is a hallmark mechanism for several members of the jerantinine family, leading to their anti-cancer properties. nottingham.ac.ukresearchgate.net This activity is central to their ability to interfere with cell division.

There is currently no specific experimental data from X-ray crystallography or molecular docking studies that definitively characterizes the binding site of Jerantinine F on tubulin. However, extensive research on its analogues, Jerantinine A and Jerantinine B acetate (B1210297), has shown that they bind to the colchicine (B1669291) site on β-tubulin. researchgate.netnottingham.ac.uk This binding interaction is critical for their anti-mitotic activity. researchgate.net Given the structural similarities within the jerantinine family, it is hypothesized that this compound may also target this site, but direct experimental validation is required.

Specific kinetic data detailing the inhibition of tubulin polymerization by this compound are not available in the current scientific literature. Mechanistic studies have demonstrated that Jerantinine A and Jerantinine B are potent inhibitors of tubulin polymerization, which disrupts the dynamic instability of microtubules essential for mitotic spindle formation. nottingham.ac.ukresearchgate.net While this compound is expected to have a similar function, dedicated in vitro tubulin polymerization assays are needed to quantify its specific inhibitory effects.

Direct evidence from immunofluorescence or other cellular imaging studies illustrating the effect of this compound on the microtubule network in various cellular models has not been published. For related compounds like Jerantinine A and Jerantinine E, treatment of cancer cells resulted in significant disruption of the microtubule network, leading to the formation of aberrant mitotic spindles, aneuploidy, and multinucleation. nottingham.ac.uk These effects are a direct consequence of inhibiting tubulin polymerization. nottingham.ac.uk

Cell Cycle Regulation Modulation

The disruption of microtubule dynamics by anticancer agents typically leads to a halt in the cell cycle, preventing cancer cells from completing mitosis.

While this compound has demonstrated cytotoxicity, specific studies analyzing its impact on cell cycle progression are lacking. There is no direct evidence from flow cytometry or other analyses to confirm that this compound induces G2/M phase arrest. This mechanism is, however, well-documented for Jerantinine A and Jerantinine B, which cause a profound accumulation of cells in the G2/M phase of the cell cycle, consistent with their role as microtubule-destabilizing agents. sci-hub.senottingham.ac.ukresearchgate.net

There is no published research indicating that this compound is an inhibitor of Polo-like Kinase 1 (PLK1). PLK1 is a crucial regulator of mitotic progression, and its inhibition is a known mechanism for some anticancer compounds. Studies have shown that in addition to targeting tubulin, Jerantinine B also inhibits the activity of PLK1, contributing to its potent anti-proliferative effects. nottingham.ac.uk Whether this dual-inhibitory activity extends to this compound remains to be determined through specific kinase inhibition assays.

Cellular Metabolism Disruption

Jerantinine A (JA) has been identified as a potent disruptor of cellular metabolism, a key factor in its anticancer activity. nih.govrsc.org Unbiased metabolomics studies have revealed that treatment with JA induces profound changes in the intracellular levels of various metabolites, particularly in cancer cells. nih.govrsc.org This disruption of metabolic pathways is a critical component of its mechanism of action, leading to cell cycle arrest and cell death. nih.gov

Alteration of Cellular Redox Metabolism and Oxidative Stress Induction

A significant consequence of Jerantinine A treatment is the alteration of cellular redox metabolism and the induction of oxidative stress. nih.govrsc.orgrsc.org Live-cell reporter assays and metabolomics analyses have demonstrated that JA causes a notable increase in reactive oxygen species (ROS). nih.govrsc.orgacs.orgnih.gov This imbalance in the cell's redox state leads to oxidative damage to vital components like lipids, proteins, and nucleic acids, which can trigger apoptosis. frontiersin.org An enrichment analysis of metabolic pathways affected by JA treatment confirmed a significant impact on redox and amino acid metabolism. nih.govrsc.org This induction of oxidative stress is a key element of JA's cytotoxic effects against cancer cells. nih.gov

Impact on Nucleotide Metabolism and Biosynthesis Pathways

Jerantinine A acts as a potent inhibitor of nucleotide metabolism. nih.govrsc.org Metabolomics studies show that JA treatment causes a marked decrease in aspartate-derived metabolites, including carbamoyl (B1232498) aspartate, a key intermediate in the de novo biosynthesis of pyrimidines. nih.govrsc.org This inhibition of pyrimidine (B1678525) synthesis leads to a nearly 90% reduction in these crucial metabolites. rsc.org In response to this blockage, cells appear to compensate by upregulating the pyrimidine salvage pathway, as evidenced by an approximately 10-fold increase in the levels of cytidine. nih.govrsc.org This profound impact on the availability of nucleotides, which are essential for DNA and RNA synthesis, is a critical factor in the antiproliferative effects of Jerantinine A. nih.govfrontiersin.org

Influence on Arginine and Proline Metabolism

Research indicates that Jerantinine A influences metabolic pathways related to arginine and proline. nih.govrsc.org An RNAi screen pointed to significant changes in the essentiality of genes involved in arginine and proline metabolism, processes that are largely mitochondrial. nih.govrsc.org Following treatment with JA, a significant decrease was observed in the levels of argininosuccinate, a metabolite derived from aspartate and involved in the arginine biosynthesis pathway. nih.govrsc.org Arginine itself is a precursor for the synthesis of other essential metabolites, including proline. embopress.org The disruption of these amino acid metabolic pathways further underscores the widespread impact of Jerantinine A on cellular metabolism. nih.govnih.gov

Spliceosome Modulation

In addition to its effects on metabolism, Jerantinine A is a modulator of the spliceosome, a critical cellular machine responsible for precursor mRNA (pre-mRNA) splicing. researchgate.netnih.gov Aberrant splicing is a hallmark of many cancers, making the spliceosome an attractive therapeutic target. nih.govnih.gov Jerantinine A exerts its antitumor activity by targeting core components of this complex. researchgate.netnih.gov

Up-regulation and Stabilization of Splicing Factors (e.g., SF3B1, SF3B3)

Jerantinine A has been shown to target the spliceosome by up-regulating and stabilizing key splicing factors, specifically Splicing Factor 3b Subunit 1 (SF3B1) and Splicing Factor 3b Subunit 3 (SF3B3). researchgate.netnih.govfrontiersin.org SF3B1 is a central component of the U2 snRNP complex within the spliceosome. nih.govfrontiersin.org Global proteomic profiling and immunoblotting analyses in breast cancer cells revealed that treatment with JA leads to an increased accumulation of SF3B1 and SF3B3 proteins. researchgate.net Further investigation showed that JA stabilizes the endogenous SF3B1 protein. researchgate.netnih.gov This modulation leads to significant errors in mRNA splicing and an accumulation of unspliced pre-mRNAs, ultimately inducing tumor-specific cell death. researchgate.netnih.gov The depletion of SF3B1 was found to negate the apoptotic effects of Jerantinine A, confirming that the antitumor activity is mediated through the targeting of these splicing factors. researchgate.netnih.gov

Data Tables

Table 1: Effects of Jerantinine A on Cellular Metabolites

| Metabolite Category | Specific Metabolite | Observed Effect | Reference |

|---|---|---|---|

| Amino Acids | Aspartate | Marked Decrease | nih.govrsc.org |

| Amino Acids | Argininosuccinate | Decreased up to 90% | nih.govrsc.org |

| Amino Acids | N-acetylaspartate | Decreased up to 90% | nih.govrsc.org |

| Nucleotide Precursors | Carbamoyl aspartate | Decreased up to 90% | nih.govrsc.org |

Table 2: Effect of Jerantinine A on Splicing Factors

| Splicing Factor | Effect | Cellular Consequence | Reference |

|---|---|---|---|

| SF3B1 | Up-regulation and Stabilization | mRNA splicing errors, Apoptosis | researchgate.netnih.gov |

Induction of Unspliced Pre-mRNA Accumulation

A primary mechanism of Jerantinine A's activity involves the disruption of pre-mRNA splicing. researchgate.net Splicing is a critical process where non-coding regions (introns) are removed from precursor messenger RNA (pre-mRNA) to produce mature mRNA, which can then be translated into protein. mdpi.comnih.gov

Treatment of cancer cells with Jerantinine A leads to a significant increase in the accumulation of unspliced pre-mRNA. researchgate.netnih.gov This indicates a failure of the spliceosome—the cellular machinery responsible for splicing—to correctly process the pre-mRNA transcripts. mdpi.com Studies have quantified this effect using qPCR to target the intronic regions of specific genes. In breast cancer cell lines like MCF-7 and MDA-MB-468, treatment with Jerantinine A resulted in a time-dependent increase in the levels of unspliced pre-mRNA for genes such as RIOK3, CDKN1B, DNAJB1, and BRD2. researchgate.net This accumulation of improperly processed RNA transcripts is a key factor in the compound's cytotoxic effects, as it can lead to the production of non-functional or deleterious proteins and trigger cellular stress pathways. researchgate.net

Dissociation of Splicing Factors from Nucleosome Complexes

Further investigation into the mechanism of splicing disruption has shown that Jerantinine A affects the localization of core components of the spliceosome. researchgate.netnih.gov The Splicing Factor 3b Subunit 1 (SF3B1), a crucial protein within the U2 snRNP complex of the spliceosome, is a key target. researchgate.netresearchgate.net SF3B1 normally associates with nucleosome complexes, which helps couple the processes of transcription and splicing. researchgate.netmdpi.com

Investigation of Context-Dependent Mechanistic Pathways

The effects of a compound can vary depending on the biological context. Research into Jerantinine A is beginning to explore how different experimental models and analytical approaches can provide a more complete picture of its mechanisms.

Cross-Model Comparative Studies (2D vs. 3D Cellular Systems, Patient-Derived Xenografts)

The environment in which cells are grown can significantly influence their behavior and response to drugs. arxiv.orgcd-genomics.com Traditionally, research is conducted in two-dimensional (2D) cell cultures where cells grow in a single layer on a flat surface. arxiv.org However, three-dimensional (3D) culture systems, where cells grow into spheroids, more closely mimic the structure of an actual tumor. arxiv.orgcd-genomics.comnih.gov

Studies on Jerantinine A have utilized both 2D and 3D models. In 3D spheroid cultures of medulloblastoma and breast cancer cell lines, Jerantinine A demonstrated a potent ability to decrease cell viability and reduce the size of the tumor spheroids, confirming its activity in a more physiologically relevant model. nih.gov While direct comparative studies quantifying differential gene expression or splicing events between 2D and 3D models for Jerantinine A are not yet extensively published, the use of 3D models confirms the compound's efficacy beyond simple monolayer cultures. nih.gov There is no specific published research detailing the effects of this compound in patient-derived xenograft (PDX) models.

Multi-Omics Integration for Pathway Identification (Transcriptomics, Metabolomics, Proteomics)

To understand the full spectrum of a compound's effects, researchers are increasingly turning to multi-omics approaches, which integrate data from different biological layers like genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). frontiersin.orgmdpi.com

For Jerantinine A, a combination of a genome-wide shRNA library screen and global proteomic profiling was instrumental in first identifying its effect on the spliceosome. researchgate.netnih.gov This approach pointed to the upregulation of SF3B1 and SF3B3 as key events. researchgate.net More recent, unbiased metabolomics studies on triple-negative breast cancer cells treated with Jerantinine A revealed that the compound also significantly alters cellular metabolism. rsc.org Specifically, it inhibits nucleotide metabolism and induces oxidative stress, which coincides with cell cycle arrest. rsc.org The integration of these different "omics" datasets reveals that Jerantinine A's anticancer activity is multifaceted, involving the simultaneous disruption of splicing, microtubule dynamics, and cellular metabolism. researchgate.netrsc.org

Bayesian Statistical Models for Data Variability Resolution

In complex biological experiments, particularly those involving multi-omics data from different models, there can be significant variability. frontiersin.org Bayesian statistical models are advanced computational tools that can help manage this uncertainty. nih.gov These models can integrate prior knowledge with experimental data to improve the accuracy of predictions, for instance, in quantifying the level of a specific splice variant in a cell population where data might be sparse. nih.gov

While the use of Bayesian models is becoming more common in the analysis of splicing data and for integrating multi-omics datasets, there are currently no published studies that specifically apply Bayesian statistical models to resolve data variability in the context of this compound or Jerantinine A research.

Mitigation of Off-Target Effects in Mechanistic Studies

When studying a compound, it is crucial to ensure that the observed effects are due to its interaction with the intended target and not with other, unintended "off-targets." cd-genomics.comfrontiersin.org Jerantinine A is known to be a polypharmacological agent, with documented effects on both tubulin and the spliceosome. researchgate.netrsc.org

In the mechanistic studies of Jerantinine A, researchers have employed several strategies to distinguish these effects. For example, to confirm that the apoptotic effects were due to splicing modulation, experiments were conducted where the primary target, SF3B1, was depleted from the cells using shRNA. researchgate.net In these SF3B1-depleted cells, Jerantinine A was no longer able to induce the same level of apoptosis, confirming that SF3B1 is critical for this specific outcome. researchgate.netnih.gov However, the cell cycle arrest at the G2/M phase still occurred, indicating that this effect is mediated by a different target, likely tubulin. researchgate.net This type of genetic knockdown or knockout of a putative target is a standard and powerful method for validating on-target versus off-target effects in mechanistic studies. cd-genomics.com

CRISPR-Mediated Gene Knockout for Putative Off-Target Validation

The advent of CRISPR-Cas9 gene-editing technology has revolutionized the process of target validation in drug discovery. nih.gov This powerful tool allows for the precise knockout of specific genes, enabling researchers to investigate the direct consequences of a gene's absence on cellular phenotype and drug response. nih.gov In the context of this compound, while direct studies are not yet prevalent in published literature, the methodology provides a robust framework for validating its putative targets and identifying potential off-target effects.

A primary hypothesized target of jerantinine analogues, such as Jerantinine A and B, is tubulin, a protein crucial for microtubule formation and cell division. researchgate.net Another identified target for Jerantinine A is the splicing factor 3b subunit 1 (SF3B1), which plays a critical role in pre-mRNA splicing. To validate these as the primary targets of this compound and to rule out significant off-target effects, a CRISPR-based approach would be invaluable.

Research Findings:

Studies on other tubulin-targeting agents have successfully employed CRISPR-edited cell lines to validate their mechanism of action. For instance, a study utilized a CRISPR-edited cell line with endogenously fluorescently tagged β-tubulin to screen for and validate tubulin polymerization inhibitors. This approach allows for the direct visualization of the inhibitor's effect on microtubule dynamics in a cellular context.

Similarly, CRISPR/Cas9 has been used to create isogenic cell lines with and without specific mutations in SF3B1 to study the effects of SF3B1 modulators. For this compound, a similar strategy could be employed. By generating cell lines with knockouts of the genes encoding for β-tubulin isoforms or SF3B1, researchers can assess whether the cytotoxic effects of this compound are diminished or abolished. If cells lacking the putative target protein exhibit resistance to this compound, it provides strong evidence for on-target activity. Conversely, if the knockout cells remain sensitive to the compound, it would suggest the presence of one or more off-targets responsible for its biological activity.

Table 1: Hypothetical CRISPR-Mediated Knockout Validation for this compound

| Target Gene Knockout | Expected Outcome if On-Target | Implication |

| TUBB (β-tubulin) | Increased resistance to this compound-induced cell cycle arrest and cytotoxicity. | Confirms tubulin as a primary target. |

| SF3B1 | Reduced sensitivity to this compound-induced apoptosis. | Validates SF3B1 as a key mediator of apoptotic response. |

| Putative Off-Target X | No significant change in sensitivity to this compound. | Rules out Gene X as a major off-target. |

Isoform-Specific Inhibitor Controls

Many protein targets of therapeutic agents exist as multiple isoforms, which are structurally similar but may have distinct functions or expression patterns. The use of isoform-specific inhibitors as controls is a critical step in dissecting the specific contribution of each isoform to the observed pharmacological effect.

Research Findings:

The primary molecular targets of jerantinine analogues are tubulin and SF3B1. researchgate.net Both of these proteins have multiple isoforms. The tubulin superfamily, for example, includes several isotypes of both α- and β-tubulin. While Jerantinine B has been shown to bind to the colchicine site of tubulin, the specificity for different tubulin isotypes is not well-documented. The development of inhibitors that selectively target specific tubulin isotypes would be instrumental in understanding the precise mechanism of action of this compound.

Similarly, while SF3B1 is a key component of the spliceosome, other related proteins are involved in its function. The use of well-characterized, isoform-specific inhibitors of other splicing factors or related kinases can help to delineate the signaling pathways affected by this compound. For example, studies on other splicing modulators have utilized compounds with known specificity for different components of the spliceosome to dissect the mechanism of action.

Table 2: Application of Isoform-Specific Inhibitors for Target Validation of this compound

| Target Isoform | Example of Isoform-Specific Inhibitor (Hypothetical for this compound context) | Experimental Rationale |

| β-III Tubulin | A selective β-III tubulin inhibitor | To determine if the effects of this compound are specific to cancer-associated tubulin isotypes. |

| SF3B3 | A specific SF3B3 inhibitor | To investigate if the splicing modulation by this compound is solely through SF3B1 or involves other subunits of the SF3b complex. |

Thermal Shift Assays (CETSA) for Target Specificity

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm direct binding of a compound to its target protein in a cellular environment. The principle of CETSA is that the binding of a ligand to a protein typically increases its thermal stability. This change in stability can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining.

Research Findings:

While direct CETSA studies for this compound are not yet published, this technique has been successfully applied to validate the targets of other tubulin inhibitors and splicing modulators. For instance, CETSA has been used to demonstrate the target engagement of taxanes with tubulin in both preclinical models and patient samples. These studies show that taxanes induce a significant thermal stabilization of tubulin, confirming direct binding. It has also been shown that CETSA can distinguish between the melting curves of α- and β-tubulin.

In the context of splicing modulators, CETSA has been employed to validate the engagement of inhibitors with their target proteins within the spliceosome complex. For this compound, performing a CETSA would provide direct evidence of its binding to tubulin and SF3B1 in cells. An isothermal dose-response format of CETSA (ITDRF-CETSA) could further be used to determine the binding affinity of this compound to its targets in a cellular context. nih.gov

Table 3: Expected CETSA Results for this compound Target Engagement

| Target Protein | Treatment | Expected Outcome | Interpretation |

| Tubulin | This compound | Increased thermal stability (shift to higher melting temperature). | Confirms direct binding of this compound to tubulin. |

| SF3B1 | This compound | Increased thermal stability (shift to higher melting temperature). | Confirms direct binding of this compound to SF3B1. |

| Non-target Protein | This compound | No significant change in thermal stability. | Indicates specificity of this compound for its targets. |

Preclinical Pharmacological Evaluation in Research Models

In Vitro Cellular Activity Assessments

The in vitro evaluation of jerantinine compounds has provided a foundational understanding of their anticancer potential. These studies utilize standardized cancer cell lines to assess the direct effects of the compounds on cellular processes critical for tumor growth and survival.

Antiproliferative and Growth Inhibition Assays in Standardized Cell Lines

The antiproliferative activity of jerantinine analogs has been extensively studied across a panel of human cancer cell lines. Jerantinine A and B, structurally related to Jerantinine F, have demonstrated potent growth inhibitory effects. researchgate.netresearchgate.net For instance, Jerantinine A consistently shows GI₅₀ values of ≤4 μM in various cell lines. researchgate.net It is particularly potent against breast (MCF-7 and MDA-MB-468) and colon (HCT-116) cancer cells, with GI₅₀ values below 1 μM. researchgate.net Lung (A549) and another colon cancer cell line (HT-29) were found to be less sensitive. researchgate.net The acetate (B1210297) derivatives of Jerantinine A and B often exhibit enhanced potency. researchgate.net

Similarly, Jerantinine B has shown potent growth inhibitory activity against several cell lines, including HCT-116, A549, and MCF-7, with GI₅₀ values between 0.7 and 0.9 µM. worktribe.com The pancreatic cancer cell line MIA PaCa-2 displayed even greater sensitivity to both Jerantinine B and its acetate derivative. worktribe.com Studies on Jerantinine A in triple-negative breast cancer (TNBC) cells, such as MDA-MB-231, also revealed potent antiproliferative activity with IC₅₀ values in the low micromolar range. rsc.orgnih.gov

Table 1: Growth Inhibitory (GI₅₀) Values of Jerantinine Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|---|

| Jerantinine A | A549 | Lung | 3.74 |

| HCT-116 | Colon | <1 | |

| HT-29 | Colon | 2.52 | |

| MCF-7 | Breast | <1 | |

| MDA-MB-468 | Breast | <1 | |

| Jerantinine B | HCT-116 | Colon | 0.7 - 0.9 |

| A549 | Lung | 0.7 - 0.9 | |

| MCF-7 | Breast | 0.7 - 0.9 | |

| MIA PaCa-2 | Pancreatic | ~0.25 | |

| Jerantinine A Acetate | A549 | Lung | >4-fold enhancement vs. JA |

| Jerantinine B Acetate | Multiple Carcinoma Lines | Various | <1 |

Data compiled from multiple research sources. researchgate.netresearchgate.networktribe.com

Colony Formation and Clonogenic Survival Studies

The long-term effect of jerantinines on the proliferative capacity of cancer cells is assessed through colony formation assays. These studies measure the ability of a single cell to form a colony after treatment, providing insight into the compound's cytostatic or cytotoxic effects. Jerantinine A has been shown to potently inhibit colony formation in a dose-dependent manner in A549 lung cancer cells. researchgate.net In colorectal cancer cell lines HCT-116 and HT-29, concentrations of Jerantinine A at the GI₅₀ and twice the GI₅₀ nearly eliminated the ability of these cells to form colonies. researchgate.net

Jerantinine B also significantly inhibited colony formation in HCT-116, MCF-7, and MIA PaCa-2 cells. worktribe.com Notably, complete inhibition of colony formation was observed in HCT-116 cells at both 1x and 2x GI₅₀ concentrations of Jerantinine B. worktribe.com The acetate derivative of Jerantinine B also demonstrated significant, dose-dependent inhibition of colony formation in HCT-116, MCF-7, and MIA PaCa-2 cells. worktribe.com In primary AML patient cells, Jerantinine B acetate inhibited colony formation with an average IC₅₀ of 0.47 µM. nih.gov

Apoptosis Induction and Cell Death Mechanisms (e.g., Caspase Activation, PARP Cleavage)

Jerantinine compounds have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. researchgate.netresearchgate.net The induction of apoptosis by Jerantinine A is both time- and dose-dependent and is confirmed by the detection of cleaved PARP (poly(ADP-ribose) polymerase) and activated caspase-3. researchgate.net Similarly, Jerantinine B treatment leads to morphological changes characteristic of apoptosis, activation of caspases, and cleavage of PARP. worktribe.com

In human colorectal (HCT-116), pancreatic (MIA PaCa-2), and lung (A549) cancer cells, Jerantinine B induced a time- and dose-dependent increase in apoptosis. worktribe.com Specifically, it caused a significant increase in caspase-3/7 activity in HCT-116, vincristine-resistant HCT-116, and MIA PaCa-2 cells. worktribe.com The cleavage of PARP, a hallmark of apoptosis, was also observed in cells treated with Jerantinine B. researchgate.networktribe.com Furthermore, Jerantinine A has been shown to induce apoptosis in breast cancer cells by stabilizing splicing factors SF3B1 and SF3B3. rsc.orgnih.govnih.gov

Cell Cycle Perturbation Analysis (e.g., Flow Cytometry)

Flow cytometry is a key technique used to analyze the effects of compounds on the cell cycle. thermofisher.comnih.govscirp.org Treatment with jerantinines leads to significant perturbations in cell cycle progression. Both Jerantinine A and B cause a profound arrest of cells in the G2/M phase of the cell cycle. researchgate.networktribe.comnih.gov This G2/M arrest is observed in multiple cell lines, including HCT-116, MCF-7, and A549, following treatment with Jerantinine B at concentrations equivalent to its GI₅₀ and twice its GI₅₀. worktribe.com The arrest is sustained over 48 and 72 hours of exposure. worktribe.com

The mechanism underlying this cell cycle arrest involves the disruption of microtubule polymerization, a critical process for mitosis. researchgate.networktribe.com Jerantinines have been shown to inhibit tubulin polymerization, similar to the action of vinca (B1221190) alkaloids. researchgate.networktribe.com Additionally, Jerantinine B has been found to inhibit Polo-like kinase 1 (PLK1), an important regulator of the G2/M transition, with an IC₅₀ of 1.5µM. worktribe.com

Resistance Reversal Studies in Multidrug-Resistant Cell Lines (e.g., P-glycoprotein Overexpression Models)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp). nih.govplos.org Intriguingly, jerantinines appear to be effective in cell lines that have developed resistance to other chemotherapeutic agents.

In a vincristine-resistant variant of the HCT-116 cell line (VR HCT-116), which overexpresses Pgp, Jerantinine B retained its sensitivity and was even slightly more potent than in the parental HCT-116 cells. worktribe.com This suggests that jerantinines are not substrates for the Pgp efflux pump and may therefore be useful in treating multidrug-resistant tumors. researchgate.netnih.gov Studies with vincristine-resistant KB/VJ300 human cancer cell lines also showed that Jerantinine A exhibited in vitro cytotoxicity. rsc.orgnih.gov This lack of cross-resistance is a promising feature for the development of jerantinines as therapeutic agents for resistant cancers. researchgate.netnih.gov

Enhancement of Activity through Advanced Delivery Systems (e.g., Apoferritin Encapsulation)

To improve the cancer-selectivity and reduce potential systemic toxicity of jerantinines, advanced drug delivery systems are being explored. nih.govworktribe.com One such system involves the encapsulation of Jerantinine A acetate within apoferritin (AFt), a protein nanocage that can target the transferrin receptor 1 (TfR1), which is often overexpressed on cancer cells. researchgate.netnih.govnottingham.ac.uk

This encapsulation strategy has been shown to significantly enhance the growth-inhibitory effects of Jerantinine A acetate in breast cancer cells with high TfR1 expression. nottingham.ac.ukacs.org The AFt-Jerantinine A acetate formulation led to greater intracellular accumulation of the drug in TfR1-overexpressing cells, resulting in enhanced potency, more profound cell cycle arrest, and increased apoptosis compared to the non-encapsulated drug. nih.govacs.org This targeted delivery approach holds promise for improving the therapeutic index of jerantinines. nih.govnottingham.ac.uk

In Vitro Assay Design and Optimization Principles

The initial stages of evaluating the pharmacological properties of this compound rely heavily on in vitro assays. These assays, conducted in a controlled laboratory setting outside of a living organism, are fundamental for determining the compound's biological activity at a cellular and molecular level. The design and optimization of these assays are paramount to ensure the generation of reliable and reproducible data.

Natural products, including alkaloids like this compound, are often sparingly soluble in aqueous solutions and require the use of organic solvents for their dissolution. acs.orgspringermedizin.de The choice of solvent and its concentration are critical considerations in in vitro assay design, as the solvent itself can exert biological effects, leading to misleading results. researchgate.netnih.govjrespharm.com Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent in cell-based assays due to its high solubilizing capacity. researchgate.net However, even at low concentrations, DMSO can influence cellular processes, and its effects can vary between different cell types. researchgate.netnih.gov

To mitigate these solvent-induced artifacts, it is standard practice to include a vehicle control in the experimental design. This control consists of the cells being treated with the same concentration of the solvent used to dissolve this compound, but without the compound itself. This allows for the differentiation of the effects of the compound from those of the solvent. researchgate.net Furthermore, the final concentration of the solvent in the assay medium is typically kept at a very low and non-toxic level, often below 0.5% or 1%, to minimize its interference with the assay readout. researchgate.netnih.gov The stability of this compound in the chosen solvent is also a crucial factor, as the compound may degrade or react with the solvent, leading to the formation of artifacts with altered biological activity. acs.org

High-throughput screening (HTS) of natural product libraries can sometimes yield "false positive" results, where a compound appears to be active against a specific target but the effect is due to non-specific mechanisms. mdpi.comsygnaturediscovery.com These can include interference with the assay technology, such as autofluorescence of the compound, or non-specific cytotoxicity. sygnaturediscovery.com To address this, counter-screening strategies are employed. sygnaturediscovery.comrsc.org

A technology counter-screen is designed to identify compounds that interfere with the detection method of the primary assay. sygnaturediscovery.com For instance, if the primary assay uses a fluorescent readout, a counter-screen would be performed to identify and exclude autofluorescent compounds. sygnaturediscovery.com A specificity counter-screen, on the other hand, aims to eliminate compounds that exhibit undesirable off-target effects. sygnaturediscovery.com In the context of anticancer drug discovery, a common specificity counter-screen is a cytotoxicity assay using non-cancerous cell lines. This helps to identify compounds that are selectively toxic to cancer cells while sparing normal cells. sygnaturediscovery.com For a compound like this compound, which is being evaluated for its anticancer potential, it would be crucial to perform counter-screens to ensure that its observed activity is target-specific and not a result of assay interference or general toxicity.

Statistical methods such as t-tests or analysis of variance (ANOVA) are commonly used to determine the statistical significance of the observed effects of this compound compared to control groups. nih.govresearchgate.net The results are often expressed as a mean value with a corresponding standard deviation (SD) or standard error of the mean (SEM). beilstein-journals.org A p-value of less than 0.05 is generally considered to be statistically significant, indicating that the observed effect is unlikely to be due to random chance. beilstein-journals.org For dose-response experiments, non-linear regression analysis is used to calculate key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the compound required to elicit a 50% response. iddo.org

In Vivo Efficacy Studies in Preclinical Models

Following promising in vitro results, the evaluation of this compound would progress to in vivo studies using preclinical animal models. These models are indispensable for assessing the compound's efficacy in a more complex biological system that mimics the human disease state. oncology-central.comnih.govworktribe.com

Murine xenograft models are a cornerstone of preclinical cancer research for evaluating the in vivo antitumor activity of novel compounds. worktribe.comnih.govmdpi.com These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. oncology-central.comnih.govoup.com The use of human cancer cells allows for the study of the compound's effect on human tumors in a living organism. oncology-central.comnih.gov

In a typical xenograft study to evaluate this compound, human cancer cell lines, for which the compound has shown potent in vitro activity, would be injected subcutaneously into immunodeficient mice. oup.com Once the tumors reach a palpable size, the mice would be randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving this compound at different doses. oup.commdpi.com Tumor growth would be monitored regularly over a period of time, and the efficacy of this compound would be determined by its ability to inhibit tumor growth compared to the control group. mdpi.com While no specific in vivo xenograft data for this compound is publicly available, a hypothetical study design and potential outcomes are presented in the table below.

Table 1: Illustrative Example of a Murine Xenograft Study of this compound in a Triple-Negative Breast Cancer Model

| Treatment Group | Tumor Volume (Day 1) (mean ± SD, mm³) | Tumor Volume (Day 21) (mean ± SD, mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle Control) |

| Vehicle Control | 102 ± 15 | 1540 ± 210 | - | - |

| This compound (10 mg/kg) | 105 ± 18 | 890 ± 150 | 42 | <0.05 |

| This compound (20 mg/kg) | 101 ± 16 | 450 ± 98 | 71 | <0.01 |

| Positive Control (Doxorubicin) | 103 ± 14 | 380 ± 85 | 75 | <0.01 |

This table presents hypothetical data for illustrative purposes and does not represent actual experimental results for this compound.

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly being used in drug discovery as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.govcellandgene.comdergipark.org.trfrontiersin.orgcorning.com Spheroids are self-assembled aggregates of cancer cells that exhibit gradients of oxygen, nutrients, and proliferative activity, similar to what is observed in solid tumors. nih.govfrontiersin.org

A study presented at a conference reported on the evaluation of "Jerantinine" in a 3D spheroid culture of medulloblastoma cells. nih.gov The findings indicated that Jerantinine caused a dose-dependent decrease in the viability of the spheroids. nih.gov This suggests that this compound, as a related compound, may also be effective in penetrating the more complex 3D structure of tumors and inducing cell death. nih.gov The use of automated imaging analysis in such studies allows for the quantification of cell death within the spheroids over time. nih.gov An illustrative data table based on these findings is provided below.

Table 2: Illustrative Example of this compound Efficacy in a 3D Medulloblastoma Spheroid Model

| Concentration of this compound (µM) | Spheroid Viability (%) (mean ± SD) | p-value (vs. Control) |

| 0 (Control) | 100 ± 5.2 | - |

| 0.1 | 85 ± 6.1 | <0.05 |

| 0.5 | 52 ± 7.5 | <0.01 |

| 1.0 | 28 ± 4.8 | <0.001 |

| 5.0 | 11 ± 3.2 | <0.001 |

This table presents illustrative data based on the reported findings for a related Jerantinine compound and does not represent specific experimental results for this compound.

Pharmacokinetic and Pharmacodynamic Modeling for Preclinical Development

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a cornerstone of modern drug discovery, providing a quantitative framework to link a drug's concentration in the body over time (PK) with its observed effect (PD). nih.govmdpi.com For a novel natural product like this compound, establishing this PK/PD relationship is crucial for translating promising in vitro results into successful in vivo studies. nih.govresearchgate.net

The process involves:

Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. This helps determine how the body processes the agent.

Pharmacodynamics (PD): Measuring the physiological or biochemical effect of the compound, such as tumor growth inhibition or the modulation of a specific biomarker. nih.gov

By integrating these two profiles, researchers can build models to simulate different dosing scenarios, predict the therapeutic window, and identify the key PK drivers (e.g., maximum concentration (Cmax) or area under the curve (AUC)) that correlate with efficacy. nih.gov For the jerantinine class of alkaloids, studies on Jerantinine B have included in silico biopharmaceutical assessments to predict absorption and bioavailability, highlighting the importance of these models early in preclinical evaluation. worktribe.comnih.gov Such models are essential to guide dose selection for in vivo efficacy studies and to increase the probability of clinical success. researchgate.net

A frequent challenge in cancer drug development is the discrepancy between a compound's high potency in in vitro cell-based assays and its often-diminished efficacy in in vivo animal models. Jerantinine alkaloids, including Jerantinine A and B, have demonstrated potent growth-inhibitory effects against various human cancer cell lines, with GI50 values in the low micromolar or even nanomolar range. mdpi.comresearchgate.net However, the translation of this potency to in vivo models is not guaranteed.

Several factors can contribute to this disparity:

Pharmacokinetic Limitations: Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the compound from reaching and maintaining therapeutic concentrations at the tumor site. researchgate.net For instance, a preclinical in silico assessment of Jerantinine B predicted good absorption and bioavailability, which is a positive indicator, but this must be confirmed by in vivo studies. worktribe.comnih.gov

Plasma Protein Binding: High binding of a drug to plasma proteins leaves only a small unbound fraction available to exert its therapeutic effect.

Tissue Distribution: The compound may not adequately penetrate the tumor tissue.

Toxicity: The dose required to achieve an effective concentration at the tumor might be toxic to the host organism. Studies on Jerantinine A, for example, noted sensitivity in normal lung fibroblasts, which could limit the achievable therapeutic dose in vivo. researchgate.net

In some cases, discrepancies can also be observed between different in vitro assays. For example, while the acetate derivative of Jerantinine B showed greater potency than the parent compound in a short-term (MTT) assay, it was less potent in a long-term (clonogenic) assay, suggesting that the duration of exposure and the specific cellular processes being measured can influence the outcome. researchgate.net Analyzing these discrepancies is critical for optimizing the compound's structure or formulation to improve its in vivo performance.

To understand and overcome the potential disconnect between in vitro and in vivo results, accurate measurement of the drug's concentration in biological fluids is essential. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative determination of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov This highly sensitive and selective technique is indispensable for conducting pharmacokinetic studies to determine a compound's bioavailability. researchgate.netscirp.org

While specific LC-MS/MS methods for this compound have not been detailed in the reviewed literature, the development process for such an assay would follow a standard, rigorous validation protocol according to regulatory guidelines. This involves establishing and validating several key parameters to ensure the reliability of the data.

Illustrative Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogenous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent, precise, and reproducible. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. | CV of the IS-normalized matrix factor should be ≤ 15%. |

| LLOQ | The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Concentration change within ±15% of the baseline value. |

Once a validated LC-MS/MS method is established, it can be applied to preclinical pharmacokinetic studies. In these studies, animals are dosed with this compound, and blood and/or tissue samples are collected at various time points. The resulting concentration-time data are used to calculate critical PK parameters, including bioavailability, clearance, volume of distribution, and half-life, which are essential for building robust PK/PD models and advancing the compound's development. mdpi.com

Structure Activity Relationship Sar Studies of Jerantinine F Analogues

Identification of Key Structural Motifs for Biological Activity

The biological activity of the jerantinine class of alkaloids is intrinsically linked to their complex pentacyclic framework. While direct SAR studies on Jerantinine F are limited in publicly available literature, data from its analogues, such as Jerantinine A and E, provide significant insights into the structural features crucial for their cytotoxic effects. researchgate.netresearchgate.net The core Aspidosperma alkaloid skeleton is a primary determinant of their ability to interact with biological targets. nih.gov

For this compound and its prospective analogues, it is hypothesized that the following structural motifs are essential for biological activity:

The Indole (B1671886) Nucleus: This planar, aromatic system is likely a key pharmacophoric element responsible for interactions within the colchicine (B1669291) binding site of tubulin.

The Pentacyclic Core: The rigid, complex ring system provides a specific three-dimensional scaffold that orients the functional groups in a precise manner for target binding.

Oxygenation Pattern: The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring can significantly influence binding affinity and metabolic stability.

Rational Modification at Specific Positions (e.g., C-14, C-20)

To enhance the therapeutic index and overcome potential resistance mechanisms, rational modifications of the this compound scaffold are a key area of investigation. Based on studies of analogous compounds like vinblastine (B1199706) and other Aspidosperma alkaloids, specific positions on the jerantinine skeleton have been identified as amenable to chemical modification. acs.orgacs.org For this compound, the C-14 and C-20 positions are of particular interest for synthetic derivatization. benchchem.com

Modification at C-14:

The C-14 position, located on the periphery of the molecule, is a prime target for introducing new functionalities. Structure-activity relationship analyses of related compounds suggest that modifications at this position can modulate potency and pharmacokinetic properties. researchgate.net For instance, the introduction of a 14,15-double bond has been shown to be critical for the enhanced antiproliferative activity in some aspidosperma-type alkaloids. researchgate.net

| Modification at C-14 | Predicted Impact on Activity |

| Introduction of a double bond (C14-C15) | Potentially enhanced cytotoxicity |

| Addition of small alkyl groups | May influence lipophilicity and cell permeability |

| Introduction of polar groups (e.g., -OH, -NH2) | Could improve solubility and pharmacokinetic profile |

Modification at C-20:

The C-20 position, part of the ethyl side chain, offers another strategic site for modification. In the related Vinca (B1221190) alkaloids, alterations at the equivalent position have led to analogues with significantly improved activity profiles. acs.org It is hypothesized that the space around the C-20 substituent in the tubulin binding pocket is flexible and can accommodate various groups. acs.org

| Modification at C-20 | Predicted Impact on Activity |

| Variation of the ethyl group to other alkyl chains | May probe the steric limits of the binding pocket |

| Introduction of functional groups (e.g., ureas) | Could introduce new hydrogen bonding interactions, enhancing binding affinity |

| Alteration of stereochemistry | May lead to differential binding affinities |

Computational Approaches for SAR Analysis

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the biological activity of novel analogues, thereby accelerating the drug discovery process. nih.gov For this compound, a multi-faceted computational approach is invaluable.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net For this compound analogues, docking simulations into the colchicine binding site of tubulin can provide crucial insights into their potential as microtubule-targeting agents. researchgate.netresearchgate.net

These simulations can:

Predict the binding poses of novel this compound analogues.

Identify key amino acid residues involved in the interaction.

Estimate the binding energy, providing a qualitative measure of binding affinity. nanobioletters.com

For example, a study on Jerantinine A revealed its potential binding mode within the colchicine pocket, highlighting specific interactions that contribute to its activity. researchgate.net Similar in silico experiments for this compound derivatives would guide the selection of the most promising candidates for synthesis and biological evaluation.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. volkamerlab.orgijrpr.com A pharmacophore model for this compound and its active analogues can be developed based on their common structural features and interactions with the tubulin binding site. pharmacophorejournal.com

A typical pharmacophore model for this class of compounds might include:

Aromatic rings

Hydrogen bond donors and acceptors

Hydrophobic centers

This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that could mimic the activity of this compound, or to guide the design of new analogues with improved binding characteristics.

Free-energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. boku.ac.atrutgers.edu FEP calculations can provide quantitative predictions of how specific chemical modifications to this compound will affect its binding affinity for tubulin. nih.govnih.gov

By simulating the alchemical transformation of one this compound analogue into another within the binding site, FEP can accurately predict changes in binding free energy (ΔΔG). nih.gov This allows for the in silico prioritization of synthetic targets, focusing resources on analogues predicted to have the highest affinity. For instance, FEP could be employed to predict the impact of substituting different functional groups at the C-14 or C-20 positions on the binding affinity to tubulin. benchchem.com

Advanced Analytical and Computational Methodologies in Jerantinine F Research

Stability Assessment Under Physiological Conditions

The intrinsic stability of a compound is a critical determinant of its potential as a therapeutic agent. Forced degradation studies are instrumental in identifying potential degradation products and understanding the degradation pathways. nih.govresearchgate.net

Forced degradation studies expose Jerantinine F to conditions more severe than typical storage to accelerate decomposition. nih.govmedcraveonline.com These studies are crucial for elucidating the chemical stability of the molecule and informing the development of stable formulations. medcraveonline.combocsci.com

pH: The susceptibility of a drug substance to hydrolysis is evaluated across a wide range of pH values. ajpsonline.com Typically, this involves using acids like hydrochloric acid or sulfuric acid (0.1-1 M) and bases such as sodium hydroxide (B78521) or potassium hydroxide (0.1-1M). medcraveonline.com The process often begins at room temperature and may be elevated if no degradation is observed. nih.govmedcraveonline.com

Temperature: The effect of temperature is assessed in increments, for instance, 10°C above accelerated testing conditions (e.g., 50°C, 60°C). ajpsonline.com This helps in understanding the thermal lability of the compound.

Oxidation: Hydrogen peroxide is a commonly used oxidizing agent to simulate oxidative stress. nih.govmedcraveonline.com Concentrations typically range from 0.1% to 3% hydrogen peroxide at neutral pH and room temperature. nih.govajpsonline.com The duration of exposure is adjusted to achieve a target degradation of 5% to 20%. researchgate.net Research has noted that Jerantinine A, a related compound, slowly oxidizes to an unstable iminoquinone upon atmospheric exposure. nih.gov

Table 1: Representative Conditions for Forced Degradation Studies

| Stress Condition | Agent/Parameter | Typical Conditions |

| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M, Room Temperature to 70°C |

| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M, Room Temperature to 70°C |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 0.1% - 3%, Room Temperature |

| Thermal | Elevated Temperature | Increments of 10°C above accelerated testing temperature |

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for monitoring the degradation of this compound and identifying its byproducts. benchchem.com This method offers high resolution and sensitivity, which is essential for detecting and characterizing low-level impurities and degradants. americanpharmaceuticalreview.com

The process involves separating the parent compound from its degradation products using a C18 column and a suitable mobile phase, often a gradient of acetonitrile (B52724) and water with an additive like formic acid. chromatographyonline.com The mass spectrometer then provides molecular weight information for each separated component, aiding in their structural elucidation. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can further provide elemental composition data, increasing confidence in the identification of unknown degradants. americanpharmaceuticalreview.com For instance, in the analysis of related complex molecules, UPLC-MS/MS has been effectively used to separate and identify multiple components within a sample. mdpi.com

Kinetic modeling, particularly using the Arrhenius equation, is a computational tool to predict the long-term stability and shelf-life of a compound from short-term accelerated stability data. benchchem.comresearchgate.net The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. youtube.com

The equation is: k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor (frequency factor)

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

By determining the degradation rate at different elevated temperatures, a plot of the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T) can be generated. youtube.com This allows for the calculation of the activation energy and the pre-exponential factor. youtube.com Once these parameters are known, the degradation rate at lower temperatures, such as storage or physiological conditions, can be predicted, providing an estimate of the compound's shelf life. researchgate.netyoutube.com While simple Arrhenius kinetics are useful, for complex biologics, more advanced models that account for multi-step degradation pathways may be necessary for accurate predictions. casss.org

Optimization of Compound Solubility for Biological Assays

Poor aqueous solubility is a common challenge for many natural products, including alkaloids like this compound, which can hinder their evaluation in biological assays. bocsci.com

pH Adjustments: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. bocsci.com this compound, being an alkaloid, contains basic nitrogen atoms that can be protonated at acidic pH, potentially increasing its aqueous solubility. However, the effect of pH on the stability of the compound must also be considered, as extreme pH values can lead to degradation. rjptonline.org Studies on quercetin, for instance, demonstrated increased solubility with increasing pH, but also highlighted the potential for oxidation at alkaline pH. rjptonline.org

Table 2: Common Co-solvents for Solubility Enhancement

| Co-solvent | Type |

| Ethanol | Alcohol |

| Propylene Glycol | Glycol |

| Polyethylene Glycol 400 (PEG 400) | Polymer |

| Dimethyl Sulfoxide (B87167) (DMSO) | Sulfoxide |

| Cremophor EL | Surfactant |

| Cyclodextrins | Oligosaccharide |

Spectroscopy: UV-Vis spectroscopy is a straightforward method for quantifying the solubility of a compound that possesses a chromophore. benchchem.com A calibration curve is first established by measuring the absorbance of known concentrations of the compound. The saturated solution of the compound is then prepared, filtered, and its absorbance is measured. The concentration, and thus the solubility, can be determined from the calibration curve.

Nephelometry: Nephelometry is a technique that measures the turbidity of a solution by detecting light scattered by suspended particles. europa.eu It is particularly useful for assessing the solubility of compounds in biological media. europa.eu The method involves preparing dilutions of the compound from a stock solution (e.g., in DMSO) into the desired aqueous or biological medium. europa.eu The turbidity is then measured over time to assess both solubility and potential precipitation. europa.eu Formazin standards are often used to calibrate the instrument and establish a threshold for defining solubility. europa.eu

Based on the current available scientific literature, detailed research focusing specifically on the advanced analytical and computational methodologies for This compound is not available. The significant body of research in this area has been conducted on its analogues, primarily Jerantinine A and Jerantinine B.

Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the requested outline, as the specific data for proteomic and transcriptomic profiling, as well as X-ray crystallography and molecular modeling of this compound-target complexes, has not been published.

Information regarding pooled-genome wide shRNA library screening, global proteomic profiling, Gene Ontology (GO) enrichment analysis, and structural studies of tubulin complexes has been documented for other jerantinine compounds, but not for this compound. To maintain scientific accuracy and adhere strictly to the user's request to focus solely on this compound, this article cannot be generated.

Future Research Directions and Potential Applications of Jerantinine F

Development of Novel Jerantinine F-Based Agents

The development of novel therapeutic agents based on the this compound scaffold is a promising area of research. The core structure of jerantinines has been a focal point for synthetic and medicinal chemists. For instance, the synthesis of derivatives of Jerantinine A, such as its acetate (B1210297) and fluorosulfate (B1228806) forms, has been undertaken to enhance stability and biological activity. nih.gov A similar strategy could be applied to this compound to create a library of related compounds. These new molecules could then be screened for improved efficacy, better selectivity towards cancer cells, and more favorable pharmacokinetic profiles. The successful semi-synthesis of Jerantinine A and related compounds from commercially available precursors like (−)-tabersonine provides a viable pathway for generating sufficient quantities of these novel agents for preclinical studies. nih.govcshl.edu

Strategies for Overcoming Drug Resistance in Malignancies

A significant challenge in cancer chemotherapy is the development of drug resistance. Notably, some jerantinine alkaloids have shown efficacy in overcoming these resistance mechanisms. For example, Jerantinine A has demonstrated cytotoxic activity against vincristine-resistant cancer cell lines. nih.gov This suggests that it may not be a substrate for common efflux pumps like P-glycoprotein, which is a frequent cause of multidrug resistance. nih.gov Future research should investigate if this compound shares this capability. Studies on its efficacy in various drug-resistant cancer cell models would be crucial. Furthermore, understanding the molecular interactions of this compound with resistance-mediating proteins will be vital in positioning it as a potential therapeutic for treating resistant tumors. The ability of Jerantinine B to induce the production of reactive oxygen species (ROS) in vincristine-resistant cells, a mechanism not observed with vincristine (B1662923) itself, points to another potential avenue for overcoming resistance that could be explored for this compound. nottingham.ac.uk

Investigation of Combination Therapies with Existing Chemotherapeutics

The potential of this compound in combination with existing chemotherapeutic drugs is a critical area for future investigation. The synergistic effects of combining natural products with conventional anticancer drugs can enhance therapeutic efficacy and potentially lower the required doses, thereby reducing toxicity. Research on other natural compounds has shown that they can synergize with drugs like doxorubicin (B1662922) and paclitaxel. nih.gov Preliminary studies on Jerantinine A suggest its potential in combination therapies. nih.gov Future in vitro and in vivo studies should be designed to assess the efficacy of this compound when combined with a range of standard chemotherapeutic agents against various cancer types. These studies would aim to identify synergistic or additive interactions and elucidate the underlying molecular mechanisms of these combined effects.

Exploration of this compound in Diverse Oncological Models

To date, the cytotoxic activity of this compound has been reported in human KB cells. ebi.ac.uknih.gov A crucial next step is to evaluate its anticancer potential across a broader spectrum of oncological models. This includes a diverse panel of human cancer cell lines, such as those from breast, lung, colon, and pediatric cancers like medulloblastoma, where other jerantinines have shown promise. nih.govresearchgate.net Beyond two-dimensional cell cultures, assessing the effects of this compound in three-dimensional spheroid cultures and eventually in animal models of cancer will provide a more comprehensive understanding of its therapeutic potential. nih.gov These studies will be instrumental in identifying specific cancer types that are most sensitive to this compound and in guiding its future clinical development.

Design of Targeted Delivery Systems for Enhanced Therapeutic Index

A significant hurdle in the clinical application of potent natural products is their potential for off-target toxicity. Developing targeted delivery systems for this compound could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic exposure.

Apoferritin-Mediated Tumor Targeting